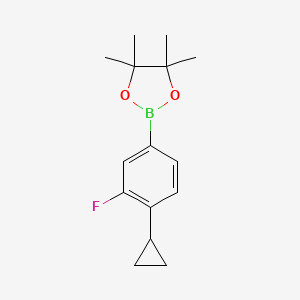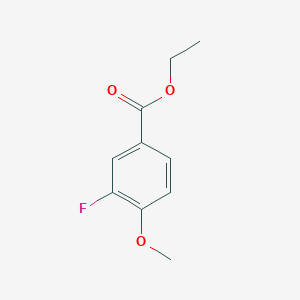
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) is a complex compound that combines an imidazole derivative with a nickel center
作用机制
Target of Action
It is known that this compound is utilized in biomedical research for studies related to catalysis .
Mode of Action
It is known that this compound is used in catalysis, which suggests that it may facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Given its role in catalysis, it is likely involved in various biochemical reactions .
Result of Action
As a catalyst, it likely accelerates chemical reactions without being consumed, thereby influencing the rate and outcomes of these reactions .
Action Environment
It is noted that the compound should be stored under inert gas and conditions to avoid include air sensitivity and heat sensitivity . This suggests that the compound’s action and stability may be influenced by exposure to air and heat.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-2H-imidazole typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form the imidazole ring. This intermediate is then reacted with nickel salts to introduce the nickel center. The ditert-butyl (E)-but-2-enedioate moiety is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, often forming nickel(III) or nickel(IV) species.
Reduction: Reduction reactions can revert the oxidized nickel species back to nickel(II).
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学研究应用
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) is unique due to its combination of an imidazole ring with a nickel center and the ditert-butyl (E)-but-2-enedioate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science .
属性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazole;ditert-butyl (E)-but-2-enedioate;nickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.2C12H20O4.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6;/h7-12H,13H2,1-6H3;2*7-8H,1-6H3;/b;2*8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZISBIAJSKIT-RKDKPBPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2)C3=C(C=C(C=C3C)C)C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N2NiO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230140-59-5 |
Source


|
| Record name | (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
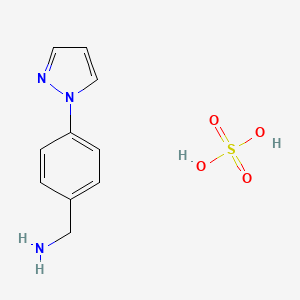
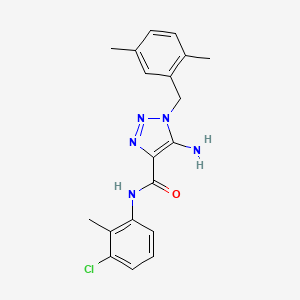
![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)
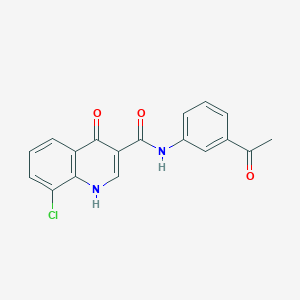
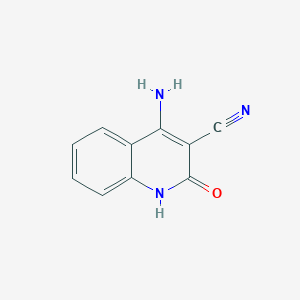
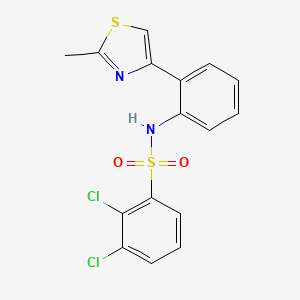
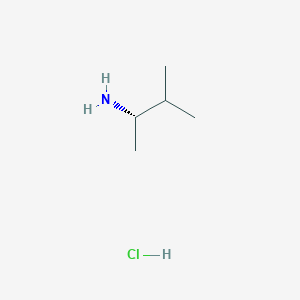
![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)

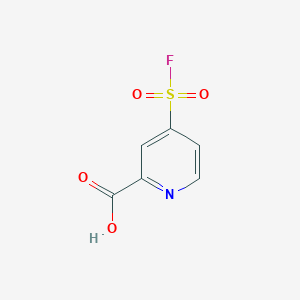
![(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2753491.png)
![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)
